Cas no 32137-19-2 (3,4-Difluorobenzotrifluoride)

3,4-Difluorobenzotrifluoride 化学的及び物理的性質
名前と識別子
-
- 1,2-Difluoro-4-(trifluoromethyl)benzene
- ALPHA,ALPHA,ALPHA,3,4-PENTAFLUOROTOLUENE
- 1,2-DIFLUORO-4-TRIFLUOROMETHYL-BENZENE
- à,à,à,3,4-pentafluorotoluene
- 3,4-Difluorobenztrifluoride
- 3,4-Difluorobenzotrifluoride
- 1,2-Difluor-4-trifluormethylbenzol
- 1,2-difluoro-4-trifluoromethylbenzene
- 3,4-difluoro-benzotrifluoride
- 3,4-Difluoro-trifluoromethylbenzene
- Benzene,1,2-difluoro-4-(trifluoromethyl)
- α,α,α,3,4-Pentafluorotoluene
- Toluene,a,a,a,3,4-pentafluoro-(8CI)
- a,a,a,3,4-Pentafluorotoluene
- CS-W017133
- D3370
- 1,2-Difluoro-4-(trifluoromethyl)benzene #
- Benzene, 1,2-difluoro-4-(trifluoromethyl)-
- A5784
- AKOS005063452
- FT-0614282
- (R)-3,4-DIHYDROXY-BUTYRICACIDMETHYLESTER
- MFCD00077510
- 2,4-Difluoro-1-trifluoromethyl-benzene;3,4-Difluorobenzotrifluoride
- SY032395
- 32137-19-2
- NS00123602
- EN300-27265
- SCHEMBL2147584
- AM61465
- DTXSID80345229
- PS-11685
-
- MDL: MFCD00077510
- インチ: 1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
- InChIKey: MVCGQTYWLZSKSB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1F
- BRN: 1950149
計算された属性
- せいみつぶんしりょう: 182.01500
- どういたいしつりょう: 182.01549091 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 182.09
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: 無色から明るい黄色の液体
- 密度みつど: 1.41
- ふってん: 102°C(lit.)
- フラッシュポイント: 103-104°C
- 屈折率: 1.388-1.392
- PSA: 0.00000
- LogP: 2.98360
- ようかいせい: 水に溶けない
3,4-Difluorobenzotrifluoride セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H226,H315,H319,H335
-
警告文:
P210,P241,P303
P361
P353,P305
P351
P338,P405,P501A - 危険物輸送番号:1993
- 危険カテゴリコード: R11;R36/37/38
- セキュリティの説明: S37/39-S26-S16
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:3
- 包装グループ:III
- 危険レベル:3
- 包装等級:III
- リスク用語:R11; R36/37/38
- ちょぞうじょうけん:かねんりょういき
- セキュリティ用語:3
3,4-Difluorobenzotrifluoride 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3,4-Difluorobenzotrifluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27265-10.0g |
1,2-difluoro-4-(trifluoromethyl)benzene |
32137-19-2 | 95% | 10.0g |
$50.0 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3370-5g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 97.0%(GC) | 5g |
¥1270.0 | 2023-04-08 | |
TRC | D448160-1g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 1g |
$69.00 | 2023-05-18 | ||
Enamine | EN300-27265-2.5g |
1,2-difluoro-4-(trifluoromethyl)benzene |
32137-19-2 | 95% | 2.5g |
$29.0 | 2023-09-10 | |
Enamine | EN300-27265-1.0g |
1,2-difluoro-4-(trifluoromethyl)benzene |
32137-19-2 | 95% | 1.0g |
$26.0 | 2023-02-14 | |
Enamine | EN300-27265-100.0g |
1,2-difluoro-4-(trifluoromethyl)benzene |
32137-19-2 | 95% | 100.0g |
$260.0 | 2023-02-14 | |
eNovation Chemicals LLC | D913489-100g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 98% | 100g |
$330 | 2024-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011106-5g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 97% | 5g |
¥96 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120681-100g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 97% | 100g |
¥2690.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011106-1g |
3,4-Difluorobenzotrifluoride |
32137-19-2 | 97% | 1g |
¥32 | 2024-05-24 |
3,4-Difluorobenzotrifluorideに関する追加情報
3,4-Difluorobenzotrifluoride (CAS No: 32137-19-2)
3,4-Difluorobenzotrifluoride, also known by its CAS number 32137-19-2, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group (-CF3) attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.
The synthesis of 3,4-difluorobenzotrifluoride typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in fluorination techniques have enabled more efficient pathways for its production, leveraging electrophilic substitution reactions or metal-mediated coupling reactions. For instance, researchers have explored the use of palladium catalysts in cross-coupling reactions to introduce the trifluoromethyl group onto the aromatic ring with remarkable efficiency.
Physical Properties:
3,4-Difluorobenzotrifluoride exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in various solution-based chemical reactions. The compound is also known for its stability under ambient conditions, though it may undergo hydrolysis under strongly acidic or basic conditions to yield corresponding fluorinated benzoic acids.
Chemical Reactivity:
The reactivity of 3,4-difluorobenzotrifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These substituents deactivate the benzene ring towards electrophilic substitution but enhance its reactivity towards nucleophilic aromatic substitution under specific conditions. Recent studies have demonstrated that this compound can undergo directed metallation reactions, enabling the introduction of various functional groups at specific positions on the aromatic ring.
Applications:
3,4-Difluorobenzotrifluoride finds applications in diverse areas due to its unique chemical properties. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules with potential applications as anti-inflammatory agents or kinase inhibitors. Its high electron-deficiency makes it an attractive candidate for use in organic electronics, particularly as a component in semiconducting polymers or organic light-emitting diodes (OLEDs). Additionally, this compound has been explored as a precursor for advanced materials such as fluorinated carbon nanotubes or graphene derivatives.
Toxicological Considerations:
The toxicological profile of 3,4-difluorobenzotrifluoride has been studied extensively to ensure safe handling and application in industrial settings. Experimental data indicate that acute exposure to this compound may cause irritation to the eyes and respiratory system; however, chronic toxicity studies suggest minimal systemic toxicity when handled appropriately. Regulatory agencies have established guidelines for workplace exposure limits (WELs) based on these findings.
Sustainability Aspects:
In recent years, there has been growing interest in developing sustainable synthetic routes for producing compounds like 3,4-difluorobenzotrifluoride. Researchers have explored the use of renewable feedstocks and green chemistry principles to minimize environmental impact during synthesis. For example, catalytic fluorination methods using non-hazardous fluorine sources have been reported as more eco-friendly alternatives to traditional processes.
In conclusion, 3,4-difluorobenzotrifluoride, with its CAS number 32137-19-2 strong>, stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties continue to drive innovative research aimed at unlocking its full potential while ensuring safe and sustainable practices in its production and use.
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